Cas no 2090469-27-3 (5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]-)

5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]-, is a specialized pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a sterically hindered carboxylic acid moiety. This compound is valuable in organic synthesis and pharmaceutical research, particularly in peptide coupling and heterocyclic chemistry, due to its stability and reactivity under controlled conditions. The Boc group enhances solubility and facilitates selective deprotection, while the pyrimidine core offers versatility in constructing bioactive molecules. Its structural features make it suitable for intermediates in drug development, enabling precise modifications for target-oriented applications. The compound is typically handled under inert conditions to preserve its integrity.
5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]- structure
2090469-27-3 structure
Product name:5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]-
CAS No:2090469-27-3
MF:C13H19N3O4
MW:281.307663202286
CID:5254969

5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]-
    • Inchi: 1S/C13H19N3O4/c1-12(2,3)20-11(19)16-13(4,5)10-14-6-8(7-15-10)9(17)18/h6-7H,1-5H3,(H,16,19)(H,17,18)
    • InChI Key: GAAPRQJWWPOUNL-UHFFFAOYSA-N
    • SMILES: C1(C(NC(OC(C)(C)C)=O)(C)C)=NC=C(C(O)=O)C=N1

5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-363365-2.5g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
2.5g
$2071.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01026328-1g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95%
1g
¥5180.0 2023-03-19
Enamine
EN300-363365-0.5g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
0.5g
$1014.0 2025-03-18
Enamine
EN300-363365-1.0g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
1.0g
$1057.0 2025-03-18
Enamine
EN300-363365-10.0g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
10.0g
$4545.0 2025-03-18
Enamine
EN300-363365-0.05g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
0.05g
$888.0 2025-03-18
Enamine
EN300-363365-0.1g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
0.1g
$930.0 2025-03-18
Enamine
EN300-363365-0.25g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
0.25g
$972.0 2025-03-18
Enamine
EN300-363365-5.0g
2-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid
2090469-27-3 95.0%
5.0g
$3065.0 2025-03-18

5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]- Related Literature

Additional information on 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]-

Introduction to 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl]- (CAS No. 2090469-27-3)

5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2090469-27-3, belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The structural framework of this molecule incorporates several functional groups, including a carboxylic acid moiety, an amide linkage, and a tert-butyl group, which collectively contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] have been extensively studied in recent years, particularly in the context of developing novel pharmacological agents. The tert-butyl carbonyl (Boc) group in its structure is a key feature that enhances the stability of the amine functionality during synthetic processes, making it a valuable intermediate in peptide coupling reactions and other organic transformations. This stability is particularly important in pharmaceutical applications where high purity and resistance to degradation are critical.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies suggest that the pyrimidine core of 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies have indicated potential binding to enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. These findings underscore the compound's potential as a lead molecule for drug discovery.

The pharmaceutical industry has been increasingly interested in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids (DNA and RNA), and modifications on their structure can lead to compounds with enhanced therapeutic efficacy. The presence of both polar and non-polar regions in 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] allows it to engage with diverse biological targets through both hydrophobic and hydrophilic interactions. This dual capability is particularly advantageous in designing molecules that can cross biological membranes while maintaining stable interactions within cellular compartments.

In vitro studies have begun to explore the pharmacokinetic properties of this compound. The Boc-protected amine group not only enhances synthetic utility but also influences the metabolic stability of the molecule. Preliminary data suggest that 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] exhibits moderate solubility in aqueous buffers, which is a desirable trait for oral or parenteral administration. Further research is needed to optimize its solubility profile and bioavailability through structural modifications.

The role of 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] as an intermediate in drug development is also noteworthy. Its structural features make it a versatile building block for synthesizing more complex molecules with tailored biological activities. For example, by removing the Boc protecting group under acidic conditions, researchers can generate a free amine that can be further functionalized via coupling reactions with carboxylic acids or other electrophiles. This flexibility allows for rapid diversification of molecular structures during lead optimization campaigns.

Recent patents have highlighted the utility of this compound in developing treatments for neurological disorders. Pyrimidine derivatives have shown promise as modulators of neurotransmitter systems, particularly those involving glutamate and GABA receptors. The unique combination of functional groups in 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] may enable it to interact with these receptors without causing off-target effects observed with some existing drugs. Further preclinical studies are warranted to validate these hypotheses and explore potential therapeutic applications.

The synthesis route for 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] involves multi-step organic transformations that highlight the expertise required in medicinal chemistry synthesis. Key steps include condensation reactions to form the pyrimidine ring system followed by selective protection-deprotection strategies to introduce the desired functional groups. Advanced techniques such as flow chemistry have been explored to improve scalability and reproducibility during large-scale production.

The environmental impact of synthesizing this compound has also been considered by researchers aiming for sustainable pharmaceutical practices. Efforts have been made to minimize waste generation and optimize reaction conditions using green chemistry principles. For instance, solvent-free reactions or alternative catalysts have been investigated to reduce reliance on hazardous reagents while maintaining high yields.

Future directions for research on 5-Pyrimidinecarboxylic acid, 2-[1-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl] include exploring its potential as an antiviral agent. The pyrimidine scaffold is known to mimic natural nucleobases, making it a plausible candidate for inhibiting viral replication by interfering with DNA or RNA synthesis. Additionally, structural analogs can be designed to enhance potency against specific viral strains while reducing immunogenicity or toxicity.

In conclusion,5-Pyrimidinecarboxylic acid, CAS No. 2090469-27-3, represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities. Its versatility as an intermediate makes it valuable for synthesizing novel pharmacological agents targeting various diseases ranging from cancer to neurological disorders. Continued research into its synthesis optimization, pharmacokinetic properties,and therapeutic applications will be essential in realizing its full potential as a pharmaceutical entity.

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